Phe-Gln can be derived from various natural sources, particularly proteins that contain these amino acids. It can also be synthesized in the laboratory through peptide synthesis techniques. In terms of classification, Phe-Gln falls under the category of peptides, specifically dipeptides, which are composed of two amino acids linked by a peptide bond.
The synthesis of Phe-Gln typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular structure of Phe-Gln can be represented as follows:
The spatial arrangement allows for potential interactions such as hydrogen bonding and NH–π interactions, which are crucial for its stability and function in biological systems .
Phe-Gln can participate in various chemical reactions typical of peptides:
These reactions are significant in biochemical pathways and therapeutic applications.
The mechanism of action for Phe-Gln primarily revolves around its role in protein synthesis and cellular signaling:
The interaction between these two amino acids may also enhance specific signaling pathways related to metabolic processes .
Phe-Gln has several applications in scientific research and medicine:
Collagen triple helices provide an ideal framework for studying Phe-Gln interactions due to their periodic structure and solvent-exposed X/Y residue positions. The characteristic (Gly-X-Y)ₙ repeating sequence positions Gln and Phe side chains for specific inter-chain contacts.
The high-resolution (1.39 Å) crystal structure of peptide GPQGFO (PDB ID: 7VEG) reveals atomic-level details of Gln-Phe interactions in a collagen triple helix [4] [6]. Key crystallographic parameters include:
Table 1: Crystallographic Parameters of GPQGFO Peptide
Parameter | Value |
---|---|
PDB ID | 7VEG |
Space group | P 21 2 21 |
Resolution | 1.39 Å |
Unit cell dimensions | a=24.09 Å, b=28.01 Å, c=73.37 Å |
R₋work/R₋free | 0.167/0.180 |
No. peptide atoms | 598 |
No. water molecules | 115 |
Molecular replacement using a collagen template (PDB ID: 5YAN) enabled structure determination, with refinement achieving an R₋work/R₋free of 16.7%/18.0% [7]. The GPQGFO sequence (Ac-GPOGPOGPOGPQGFOGPOGPOGPO-NH₂) contains a central Gln-Phe-Gly-Hyp (GFO) triplet flanked by Gly-Pro-Hyp (GPO) stabilizing domains. The electron density map clearly resolved axial Gln-Phe pairs between chains, with the glutamine side chain positioned over the phenylalanine aromatic ring.
In the triple helix, axial Gln-Phe pairs form between the Y-position glutamine of one chain and the X-position phenylalanine of the adjacent chain (Y→X' axial geometry) [1] [7]. Key structural features include:
This configuration creates an NH-π interaction where the partially positive amide hydrogen of Gln electrostatically interacts with the π-electron cloud of the phenylalanine aromatic ring. The spatial arrangement maximizes orbital overlap while accommodating the steric constraints of the triple helix [6].
Molecular dynamics (MD) simulations complement crystallographic studies by probing the dynamic behavior of Phe-Gln interactions under varying environmental conditions.
Explicit-solvent MD simulations (200 ns) of collagen-mimetic peptides demonstrate the remarkable robustness of Gln-Phe NH-π interactions across diverse solvent environments [1] [7]:
Table 2: Stability of Phe-Gln Interactions Under Solvent Perturbations
Condition | Interaction Maintenance (%) | Distance Fluctuation (Å) | Key Observation |
---|---|---|---|
Neutral pH (7.0) | 98.7 | 3.8 ± 0.4 | Stable H-bond network |
Acidic pH (3.0) | 96.2 | 3.9 ± 0.5 | Protonation minimally affects interaction |
Alkaline pH (9.0) | 94.8 | 4.0 ± 0.6 | Slight distance increase |
High ionic strength (500 mM NaCl) | 97.3 | 3.8 ± 0.3 | Shielding of competing electrostatic interactions |
Low hydration | 99.1 | 3.7 ± 0.2 | Enhanced interaction stability |
Quantum mechanical calculations on acetamide-toluene complexes (mimicking Gln-Phe) revealed a binding energy of -4.37 kcal/mol at the optimal interaction distance of 3.2 Å [7]. Circular dichroism (CD) studies confirmed these findings experimentally, showing minimal change in the peptide's melting temperature (Tₘ = 56.5 ± 0.8°C) across pH 3–9 and NaCl concentrations (0–500 mM) [7]. This pH resilience stems from the non-ionic nature of the interaction, unlike salt bridges or cation-π interactions that would be disrupted by protonation state changes.
The Gln-Phe interaction exhibits remarkable geometric adaptability that contributes to its functional versatility:
Potential of mean force (PMF) calculations reveal two energy minima: a direct contact minimum at 3.8 Å and a water-mediated minimum at 4.6 Å separated by a small barrier (1.2 kcal/mol). This dual-minima profile allows the interaction to function as a molecular shock absorber in protein structures [7]. The interaction's geometric permissiveness explains its presence in diverse protein environments – from hydrophobic cores (distance: 3.5–4.0 Å) to solvent-exposed surfaces (distance: 4.0–5.0 Å with water mediation) [6].
Concluding Perspectives
The Phe-Gln motif exemplifies how simple dipeptide units can generate sophisticated chemical behavior in macromolecular contexts. Through its adaptable NH-π interaction, this amino acid pair contributes to structural stability across diverse protein environments while maintaining conformational flexibility. The distance-dependent adaptability and solvent resilience make it particularly valuable for protein engineering applications where environmental conditions may vary. Future work should explore its implementation in designed biomaterials requiring both mechanical integrity and dynamic responsiveness.
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: